molecular formula C9H7N3O3 B3056744 N-(2-cyano-4-nitrophenyl)acetamide CAS No. 73894-38-9

N-(2-cyano-4-nitrophenyl)acetamide

Cat. No.: B3056744
CAS No.: 73894-38-9
M. Wt: 205.17 g/mol
InChI Key: PEIVADZHYPWNKK-UHFFFAOYSA-N
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Description

N-(2-cyano-4-nitrophenyl)acetamide is a useful research compound. Its molecular formula is C9H7N3O3 and its molecular weight is 205.17 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(2-cyano-4-nitrophenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N3O3/c1-6(13)11-9-3-2-8(12(14)15)4-7(9)5-10/h2-4H,1H3,(H,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEIVADZHYPWNKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(C=C(C=C1)[N+](=O)[O-])C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70383837
Record name N-(2-cyano-4-nitrophenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70383837
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73894-38-9
Record name N-(2-cyano-4-nitrophenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70383837
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Significance As a Versatile Organic Scaffold

The chemical structure of N-(2-cyano-4-nitrophenyl)acetamide endows it with the characteristics of a versatile organic scaffold. The presence of multiple reactive sites—the cyano (C≡N) group, the nitro (NO₂) group, and the acetamido (-NHCOCH₃) group—on a phenyl ring makes it a valuable precursor for the synthesis of a wide array of more complex molecules, particularly heterocyclic compounds. nih.gov

The cyano and acetamido groups are well-established functionalities in the construction of nitrogen-containing heterocycles, which are core structures in many pharmaceutically active compounds. nih.gov For instance, cyanoacetamide derivatives are known to be key starting materials for the synthesis of pyridines, pyrimidines, and thiazoles. nih.gov The nitro group, a strong electron-withdrawing group, not only influences the reactivity of the aromatic ring but can also be readily reduced to an amino group, providing another point for further chemical modification. This transformation is a common strategy in the synthesis of various biologically active molecules. jcbsc.org

While specific research detailing the synthetic applications of this compound is not extensively documented in publicly available literature, the known reactivity of its constituent functional groups suggests its high potential as a building block in organic synthesis.

Research Trajectories and Interdisciplinary Relevance

Classical Amidation and Coupling Reaction Strategies

The most direct methods for synthesizing this compound involve the formation of the amide linkage between an appropriately substituted aniline (B41778) and an acetic acid derivative. These classical approaches are well-established in organic synthesis.

The condensation of an amine with a carboxylic acid is a fundamental method for forming amides. In this context, the reaction of an arylamine, such as 2-amino-5-nitrobenzonitrile, with cyanoacetic acid can yield the corresponding 2-cyanoacetamide (B1669375) derivative. researchgate.net This approach is a common strategy for the synthesis of various cyanoacetamides. researchgate.net The reaction conditions can be varied, often involving heating the reactants, sometimes in the presence of a dehydrating agent or by using a solvent that allows for azeotropic removal of water.

To facilitate amide bond formation under milder conditions, coupling reagents are frequently employed. Carbodiimides are a class of highly effective reagents for this purpose, activating a carboxyl group to make it more susceptible to nucleophilic attack by an amine. thermofisher.com

The general mechanism involves the reaction of the carboxylic acid with the carbodiimide (B86325) to form a highly reactive O-acylisourea intermediate. This intermediate then readily reacts with the amine (e.g., 2-amino-5-nitrobenzonitrile) to form the desired amide, releasing a urea (B33335) byproduct. thermofisher.com

Two of the most common carbodiimides used in organic synthesis are N,N'-Dicyclohexylcarbodiimide (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl). peptide.cominterchim.fr

DCC (N,N'-Dicyclohexylcarbodiimide): DCC is a waxy, solid reagent that is highly effective for synthesizing amides and esters. thermofisher.cominterchim.fr A significant practical aspect of using DCC is that its byproduct, dicyclohexylurea (DCU), is largely insoluble in most common organic solvents, which allows for its easy removal from the reaction mixture by filtration. peptide.combachem.com However, this insolubility makes it less suitable for solid-phase synthesis. uni-kiel.de

EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride): EDC is a water-soluble carbodiimide, which offers a major advantage over DCC in many applications. thermofisher.cominterchim.fr Its corresponding urea byproduct is also water-soluble, enabling its removal through a simple aqueous extraction, which simplifies the product purification process. peptide.cominterchim.fr This property makes EDC the reagent of choice for many solution-phase couplings and bioconjugation reactions performed in aqueous buffers. bachem.com

Coupling AgentAbbreviationKey CharacteristicsByproduct SolubilityPrimary Application Area
N,N'-DicyclohexylcarbodiimideDCCWaxy solid, highly effective dehydrating agent. interchim.frbachem.comInsoluble in most organic solvents (removed by filtration). peptide.comSolution-phase organic synthesis. thermofisher.com
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide HClEDC or EDACWater-soluble solid, allows for easy workup. interchim.frWater-soluble (removed by extraction). interchim.frbachem.comAqueous and non-aqueous couplings, bioconjugation. thermofisher.combachem.com

The efficiency and selectivity of carbodiimide-mediated coupling reactions can be significantly enhanced by the use of additives. These additives can increase reaction rates and suppress undesirable side reactions, such as racemization in chiral substrates and the formation of stable N-acylurea byproducts. bachem.comuni-kiel.de

HOBt (1-Hydroxybenzotriazole): HOBt is frequently used in conjunction with carbodiimides. peptide.com It reacts with the O-acylisourea intermediate to form an active ester. This HOBt-ester is more stable than the O-acylisourea but still highly reactive towards amines, leading to a more efficient coupling. peptide.com A key benefit of this two-step activation is the significant reduction of racemization when coupling amino acid derivatives. bachem.comuni-kiel.de

DMAP (4-(N,N-Dimethylamino)pyridine): DMAP is often used as a catalyst, particularly in esterification reactions. interchim.fr In the context of amide formation, it can accelerate the coupling process. However, due to its basicity, DMAP can also increase the risk of racemization in sensitive substrates if used in stoichiometric amounts. peptide.com Therefore, it is typically used in catalytic quantities. peptide.cominterchim.fr

AdditiveAbbreviationFunctionKey Benefit
1-HydroxybenzotriazoleHOBtForms a more stable, yet reactive, active ester intermediate. peptide.comSuppresses racemization and increases coupling efficiency. bachem.comuni-kiel.de
4-(N,N-Dimethylamino)pyridineDMAPActs as a nucleophilic catalyst to accelerate the reaction. interchim.frIncreases reaction rates, especially for less reactive systems. peptide.com

Substitution and Cyanation-Based Synthetic Routes

Alternative synthetic strategies involve constructing the target molecule by first forming the acetamide (B32628) and then introducing the cyano group, or by using a halogenated precursor that allows for subsequent cyanation.

This pathway involves a multi-step process beginning with a simpler aniline derivative. A plausible route could start with the acetylation of 4-nitroaniline (B120555) to form N-(4-nitrophenyl)acetamide. researchgate.netjcbsc.org The subsequent introduction of the cyano group at the C2 position would be the key challenge. Modern organometallic catalysis offers numerous methods for the cyanation of aryl C-H bonds, although directing the cyanation to the position ortho to the acetamido group and meta to the nitro group would require specific directing group strategies or conditions that favor that particular regioselectivity. semanticscholar.org Alternatively, a related transformation involves the synthesis of the isomer N-(4-cyano-2-nitrophenyl)acetamide from 4-amino-3-nitrobenzonitrile, showcasing the feasibility of building the molecule from a pre-cyanated aniline. rsc.org

A robust and common strategy in aromatic chemistry is nucleophilic aromatic substitution (SNAr). This route would begin with an aniline containing a halogen at the 2-position, such as 2-chloro-4-nitroaniline (B86195). The synthesis would proceed in two key steps:

Acetylation: The amino group of 2-chloro-4-nitroaniline is acetylated using a reagent like acetic anhydride (B1165640) or acetyl chloride to yield N-(2-chloro-4-nitrophenyl)acetamide. rsc.orgnih.gov

Cyanation: The chloro group is then replaced by a cyano group. The presence of the strongly electron-withdrawing nitro group in the para-position activates the chlorine atom at the C2 position towards nucleophilic attack. This substitution is typically achieved using a cyanide source such as copper(I) cyanide (in the Rosenmund-von Braun reaction) or through modern palladium- or nickel-catalyzed cyanation reactions using reagents like zinc cyanide or potassium ferrocyanide. organic-chemistry.org The synthesis of related halogenated nitroacetanilides, such as N-(4-iodo-2-nitrophenyl)acetamide, is a well-documented process. rsc.org

This sequential approach provides a reliable and regiochemically controlled pathway to the desired this compound.

Modern Synthetic Enhancements

Recent advancements in synthetic chemistry have led to more efficient and environmentally conscious methods for preparing this compound and related amides. These modern techniques focus on accelerating reaction times, improving yields, and reducing waste.

Microwave-Assisted Synthesis for Reaction Acceleration

Microwave-assisted synthesis has emerged as a powerful tool for accelerating organic reactions. This technique utilizes microwave irradiation to rapidly heat the reaction mixture, often leading to significantly reduced reaction times and improved yields compared to conventional heating methods. The development of microwave-assisted synthetic methodologies has been particularly beneficial for the synthesis of cyanoacetamide derivatives. Research has demonstrated that compounds like 2-cyano-N-[(4-nitrophenyl)methyl]acetamide can be synthesized efficiently using microwave irradiation, highlighting the technology's role in increasing the accessibility of these compounds for further research. This rapid and efficient heating can overcome the activation energy barriers of reactions more effectively, making it a valuable strategy in modern organic synthesis.

Solvent-Free Approaches in Amide Formation

In a push towards greener chemistry, solvent-free reaction conditions are increasingly being explored for amide synthesis. These methods aim to reduce or eliminate the use of volatile and often hazardous organic solvents, thereby minimizing environmental impact and simplifying product purification. While direct solvent-free synthesis of this compound is not extensively detailed in readily available literature, the broader field of amide formation has seen significant progress in this area. These approaches often involve the neat reaction of starting materials or the use of solid-state grinding, which can be particularly effective for certain substrates. The principles of green chemistry encourage the adoption of such methods to create more sustainable synthetic pathways.

Specialized Cyanoacetylation Reagents

The choice of a cyanoacetylating agent is crucial for the efficient synthesis of N-substituted cyanoacetamides. Several reagents have been developed to facilitate this transformation, each with its own advantages in terms of reactivity, ease of use, and byproduct removal.

Utilizing 1-Cyanoacetyl-3,5-Dimethylpyrazole as a Cyanoacetylation Agent

1-Cyanoacetyl-3,5-dimethylpyrazole has proven to be a highly effective and versatile reagent for the cyanoacetylation of amines. dntb.gov.uarjpbcs.com This reagent is noted for being economical and less toxic compared to other options. rjpbcs.com A key advantage of using 1-cyanoacetyl-3,5-dimethylpyrazole is the ease of product isolation; the desired N-substituted cyanoacetamides often crystallize directly from the reaction mixture in high yields, while the 3,5-dimethylpyrazole (B48361) byproduct remains dissolved in the mother liquor. rjpbcs.com This method is considered more convenient and efficient than using agents like ethyl cyanoacetate (B8463686) or cyanoacetyl chloride, as the reactions often proceed at a faster rate. rjpbcs.comresearchgate.net The reagent is readily prepared from the condensation of cyanoacetic acid hydrazide with acetylacetone. rjpbcs.com

Application of Phosphorodiamidic Chloride Reagents

Phosphorus-based reagents are widely used in amide bond formation due to their ability to activate carboxylic acids. While specific applications of phosphorodiamidic chloride reagents for the direct synthesis of this compound are not explicitly detailed, reagents like phosphorus oxychloride (POCl3) are well-established for synthesizing various amides. rsc.orgresearchgate.net The general mechanism involves the activation of a carboxylic acid by the phosphorus reagent, followed by nucleophilic attack by an amine. This methodology is often employed in the synthesis of a broad range of amides, including those with sensitive functional groups. researchgate.net

Regioselective Functionalization and Isomer Synthesis

The synthesis of specific isomers of substituted anilines is a critical aspect of medicinal and materials chemistry. Achieving regioselectivity, the control of where functional groups are introduced on a molecule, is a key challenge. For instance, in the synthesis of 4,5-dialkoxy-2-nitroanilines, which are precursors to pharmacologically active compounds, regioselective synthesis is paramount. uj.edu.pl One reported method involves a nucleophilic aromatic substitution (ArSN) reaction where an alcohol acts as both the reagent and the solvent under basic conditions. uj.edu.pl This approach allows for the selective introduction of different alkoxy groups, leading to asymmetrically substituted nitroanilines with good to excellent yields. uj.edu.pl Such strategies are crucial for preparing specific isomers like this compound, where the precise placement of the cyano and nitro groups is essential for its intended chemical properties and subsequent reactions.

Regioselective Nitration of Aniline Precursors

The synthesis of nitrated phenylacetamides often begins with the nitration of an appropriately substituted aniline or N-phenylacetamide precursor. The acetamido group (-NHCOCH₃) is an ortho-, para-directing activator, meaning it directs incoming electrophiles, such as the nitronium ion (NO₂⁺), to the positions ortho and para to itself on the aromatic ring. jcbsc.orgresearchgate.net This directing effect is a consequence of the lone pair of electrons on the nitrogen atom, which can be delocalized into the benzene (B151609) ring, stabilizing the arenium ion intermediates for ortho and para attack.

A common method for the nitration of N-phenylacetamide involves the use of a nitrating mixture, typically consisting of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). jcbsc.org The sulfuric acid protonates the nitric acid to generate the highly electrophilic nitronium ion. The reaction is exothermic and requires careful temperature control, often being carried out at temperatures below 20°C to minimize side reactions and the formation of dinitro products. jcbsc.org

The synthesis of this compound would likely start from N-(2-cyanophenyl)acetamide. In this precursor, the acetamido group is an ortho-, para-director, while the cyano group (-CN) is a meta-directing deactivator. The powerful ortho-, para-directing influence of the acetamido group would primarily direct the incoming nitro group to the position para to it (C4), which is also meta to the cyano group. This would lead to the desired product, this compound. A competing ortho nitration (at C6) might also occur to a lesser extent.

General Nitration Procedure for N-phenylacetamides:

The N-phenylacetamide is dissolved in a suitable solvent, such as glacial acetic acid. jcbsc.org

The solution is cooled in an ice bath.

A pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid is added dropwise to the N-phenylacetamide solution while maintaining a low temperature. jcbsc.org

After the addition is complete, the reaction mixture is allowed to stand at room temperature for a period to ensure complete reaction. jcbsc.org

The mixture is then poured into ice-water to precipitate the nitrated product, which can be collected by filtration and purified by recrystallization. jcbsc.org

Preparation of Isomeric Cyano-Nitrophenyl Acetamides

The synthesis of various isomeric cyano-nitrophenyl acetamides highlights the importance of the substitution pattern on the starting aniline precursor. The directing effects of the substituents dictate the position of nitration and thus the final isomer obtained.

A notable example is the synthesis of N-(4-cyano-2-nitrophenyl)acetamide , an isomer of the primary subject of this article. This compound has been synthesized via the nitration of N-(4-cyanophenyl)acetamide. rsc.org In this case, the acetamido group at C1 directs the incoming nitro group to the ortho position (C2), as the para position is already occupied by the cyano group. The cyano group at C4 would also direct the nitro group to the meta position (C2), reinforcing the formation of the 2-nitro isomer. The reaction yields N-(4-cyano-2-nitrophenyl)acetamide as a white solid. rsc.org

The synthesis of other isomers, such as N-(2-cyano-5-nitrophenyl)acetamide , would require a different starting material, for instance, N-(2-cyanophenyl)acetamide. As discussed previously, nitration of N-(2-cyanophenyl)acetamide is expected to predominantly yield the 4-nitro isomer due to the strong para-directing effect of the acetamido group. However, the formation of the 5-nitro isomer is less likely as it would require nitration meta to the activating acetamido group.

The table below summarizes the expected major isomeric products from the nitration of different cyanophenylacetamide precursors based on substituent directing effects.

PrecursorExpected Major Nitration Product
N-(2-cyanophenyl)acetamideThis compound
N-(3-cyanophenyl)acetamideN-(3-cyano-4-nitrophenyl)acetamide and N-(3-cyano-6-nitrophenyl)acetamide
N-(4-cyanophenyl)acetamideN-(4-cyano-2-nitrophenyl)acetamide rsc.org

It is important to note that while directing effects provide a strong indication of the major product, minor isomers are often formed. Therefore, purification of the crude product, typically by recrystallization, is a critical step in obtaining the desired isomer in high purity. jcbsc.org

Chemical Reactivity and Mechanistic Pathways of N 2 Cyano 4 Nitrophenyl Acetamide

Electronic Effects of Nitro and Cyano Substituents on Reactivity

The chemical behavior of N-(2-cyano-4-nitrophenyl)acetamide is dominated by the powerful electron-withdrawing effects of the nitro (-NO₂) and cyano (-C≡N) groups. Both substituents exert strong negative inductive (-I) and negative resonance (-M) effects. This intense electron withdrawal has two major consequences for the aromatic ring:

Deactivation towards Electrophilic Aromatic Substitution: The significant decrease in electron density on the phenyl ring makes it highly electron-deficient and thus strongly deactivated towards attack by electrophiles.

Activation towards Nucleophilic Aromatic Substitution: Conversely, the electron-poor nature of the ring makes it an excellent substrate for nucleophilic aromatic substitution (SNAr) reactions. The nitro and cyano groups can effectively stabilize the negative charge of the Meisenheimer complex, which is the key intermediate in the SNAr mechanism.

The acetamido group (-NHCOCH₃), typically an activating, ortho-para directing group, has its electron-donating resonance effect (+M) largely overshadowed by the combined pull of the nitro and cyano substituents. The table below summarizes the electronic contributions of these key functional groups.

SubstituentInductive Effect (-I)Resonance Effect (-M)Overall Effect on Aromatic Ring
Nitro (-NO₂)Strongly withdrawingStrongly withdrawingStrongly deactivating/activating for SNAr
Cyano (-C≡N)Strongly withdrawingStrongly withdrawingStrongly deactivating/activating for SNAr
Acetamido (-NHCOCH₃)Weakly withdrawingStrongly donating (+M)Activating (effect diminished by -NO₂ and -CN)

Nucleophilic and Electrophilic Activation Sites

The electronic landscape of this compound features several reactive centers, making it a versatile reactant. These sites can be classified as either nucleophilic (electron-rich) or electrophilic (electron-poor).

Electrophilic Sites (Prone to Nucleophilic Attack):

Aromatic Ring Carbons: The carbons of the phenyl ring, especially those ortho and para to the nitro and cyano groups, are highly electrophilic due to severe electron withdrawal.

Cyano Group Carbon: The carbon atom of the nitrile group (-C≡N) is electrophilic and can be attacked by nucleophiles. libretexts.orgebsco.com

Amide Carbonyl Carbon: The carbonyl carbon of the acetamido group (-C=O) is also an electrophilic center.

Nucleophilic Sites (Prone to Electrophilic Attack):

Amide Nitrogen: The nitrogen atom of the acetamido group possesses a lone pair of electrons, rendering it nucleophilic.

Nitro Group Oxygens: The oxygen atoms of the nitro group have lone pairs and can act as nucleophilic centers, particularly in coordination with metal ions.

SiteTypeReason
Aromatic RingElectrophilicActivated by strong -M/-I effects of -NO₂ and -CN groups.
Cyano CarbonElectrophilicPolarized C≡N triple bond. libretexts.org
Amide Carbonyl CarbonElectrophilicPolarized C=O double bond.
Amide NitrogenNucleophilicPresence of a lone pair of electrons.

Mechanistic Insights into Organic Transformations

The unique electronic and structural features of this compound enable its participation in a variety of organic reactions.

Nucleophilic Substitution Reactions

The highly electron-deficient aromatic ring is primed for nucleophilic aromatic substitution (SNAr). In this mechanism, a potent nucleophile attacks an aromatic carbon atom bearing a leaving group (or a group that can become a leaving group, like the nitro group). The presence of the ortho-cyano and para-nitro groups provides substantial resonance stabilization for the resulting negatively charged intermediate (a Meisenheimer complex), which lowers the activation energy for the reaction. Common nucleophiles such as alkoxides, amines, and thiolates can displace a suitable leaving group on the ring.

Cycloaddition and Condensation Reaction Pathways

This compound is a precursor for synthesizing various heterocyclic structures through cycloaddition and condensation pathways. mdpi.com

[4+2] Cycloaddition (Diels-Alder Reactions): While the phenyl ring itself is generally unreactive in Diels-Alder reactions, related compounds with nitroalkene functionalities derived from the core structure can act as potent dienophiles. nih.govwikipedia.org For instance, a derivative like (E)-N-(2-cyano-4-nitrophenyl)-2-propenamide could readily react with electron-rich dienes to form six-membered rings, a key step in building complex molecular architectures. nih.govucla.edu

[3+2] Cycloaddition: The cyano group can participate in 1,3-dipolar cycloadditions. mdpi.com For example, reaction with an azide (B81097) could lead to the formation of a tetrazole ring, while reaction with a nitrone could yield substituted oxadiazolines. mdpi.com

Condensation Reactions: The functional groups of the molecule can undergo intramolecular or intermolecular condensation. For example, reduction of the nitro group to an amine would create a 1,2-diaminobenzene derivative. This intermediate can then undergo intramolecular condensation between the newly formed amino group and the adjacent cyano group to form a substituted benzimidazole (B57391) ring system.

Role of Active Methylene (B1212753) Group at C-2 in Condensation Reactions

While this compound itself does not possess an active methylene group, it serves as an excellent electrophilic partner in condensation reactions with compounds that do, such as malononitrile (B47326) or ethyl cyanoacetate (B8463686). In these reactions, a base is used to deprotonate the active methylene compound, generating a highly nucleophilic carbanion. This carbanion can then engage with the electrophilic sites on the this compound molecule. The most likely pathway involves the nucleophilic carbanion attacking the electron-deficient aromatic ring, potentially leading to addition or substitution products that can undergo subsequent cyclization.

Single Electron Transfer (SET) Mechanisms in Fragmentation

Single Electron Transfer (SET) processes are crucial in understanding the fragmentation patterns of this compound, particularly in mass spectrometry or in certain bioreductive pathways. nih.govnih.gov In techniques like Electron-Transfer Dissociation (ETD) mass spectrometry, the molecule, typically as a protonated, multiply-charged species, accepts an electron from a radical anion. wikipedia.orgnationalmaglab.org

This electron transfer generates an unstable radical cation. nationalmaglab.org The subsequent fragmentation is driven by the presence of this radical site and the inherent structural features of the molecule. For a nitroaromatic compound, the initial SET often localizes on the nitro group, a potent electron acceptor. nih.govacs.org The resulting nitro radical anion can then initiate a cascade of bond cleavages.

Key fragmentation pathways initiated by SET can include:

Loss of NO• or NO₂•: A common fragmentation for nitroaromatic compounds involves the cleavage of the C-N bond to lose a nitric oxide (NO•) or nitrogen dioxide (NO₂•) radical. youtube.comresearchgate.net

Amide Bond Cleavage: The radical cation can induce cleavage along the acetamide (B32628) side chain, leading to the formation of c- and z-type ions, characteristic of peptide fragmentation. wikipedia.org

Ring Fragmentation: Following initial cleavages, the aromatic ring itself may undergo fragmentation.

The precise fragmentation pattern depends on the specific conditions of the SET process and the resulting ion's internal energy. nih.govnih.gov

Formation of Radical Anions from Deprotonated Analogs

No specific research was found detailing the formation of radical anions from the deprotonated form of this compound. In principle, deprotonation of the amide nitrogen would form an N-anion. This species, being electron-rich, could potentially undergo single electron transfer (SET) to an appropriate acceptor. Conversely, the electron-withdrawing nature of the nitro and cyano groups makes the aromatic ring highly electrophilic and susceptible to accepting an electron to form a radical anion. The formation of radical anions from nitroaromatic compounds, in general, is a well-documented phenomenon, often initiated by chemical reducing agents or electrochemical methods. These radical anions are key intermediates in various chemical and biological processes. However, without specific studies on the deprotonated analog of this compound, any description of the mechanism, the stability of the resulting radical anion, or the factors influencing its formation would be purely speculative.

Heterolytic Cleavage Processes

There is no available literature that specifically investigates the heterolytic cleavage pathways of this compound. Heterolytic cleavage involves the breaking of a chemical bond where one fragment retains both bonding electrons. For an acetamide, this could involve the cleavage of the amide (N-CO) bond or the bond between the nitrogen and the phenyl ring (N-Ar). The presence of the electron-withdrawing nitro and cyano groups would significantly influence the electron density around these bonds, and thus their susceptibility to cleavage. For instance, these groups would make the aryl ring a better leaving group in nucleophilic aromatic substitution reactions, potentially facilitating N-Ar bond cleavage under certain conditions. The amide bond itself can be cleaved via hydrolysis under acidic or basic conditions. However, the specific conditions (e.g., reagents, temperature, catalysts) and the mechanistic details (e.g., formation of intermediates, transition states) for the heterolytic cleavage of this compound have not been reported.

Structural Elucidation and Advanced Spectroscopic Characterization

Vibrational Spectroscopy (FTIR) for Functional Group Analysis

Fourier-Transform Infrared (FTIR) spectroscopy is instrumental in identifying the characteristic functional groups present in N-(2-cyano-4-nitrophenyl)acetamide. The vibrational frequencies of the bonds within the molecule correspond to specific absorption bands in the infrared spectrum.

The analysis of the FTIR spectrum confirms the presence of all key functional moieties. The N-H stretching vibration of the secondary amide typically appears as a sharp band in the region of 3275-3300 cm⁻¹. jcbsc.org A strong absorption corresponding to the C≡N (nitrile) stretch is expected around 2230 cm⁻¹. The carbonyl (C=O) stretching of the amide group gives rise to a very strong band, typically observed around 1680-1700 cm⁻¹. jcbsc.orgmdpi.com Furthermore, the asymmetric and symmetric stretching vibrations of the nitro (NO₂) group are characteristically found near 1520 cm⁻¹ and 1340 cm⁻¹, respectively. researchgate.net Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while C=C stretching vibrations within the aromatic ring appear in the 1450-1600 cm⁻¹ region.

Table 1: Characteristic FTIR Absorption Bands for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
Amide (N-H)Stretch3275 - 3300
Aromatic (C-H)Stretch> 3000
Nitrile (C≡N)Stretch~ 2230
Amide (C=O)Stretch1680 - 1700
Aromatic (C=C)Stretch1450 - 1600
Nitro (NO₂)Asymmetric Stretch~ 1520
Nitro (NO₂)Symmetric Stretch~ 1340

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule, allowing for the precise assignment of proton and carbon signals.

The ¹H NMR spectrum of this compound displays distinct signals for both its aliphatic and aromatic protons. A sharp singlet, integrating to three protons, is expected for the methyl (CH₃) protons of the acetamido group, likely appearing in the δ 2.2-2.4 ppm range. rsc.org The amide proton (N-H) would present as a broad singlet at a significantly downfield chemical shift, typically above δ 10.0, due to the deshielding effects of the adjacent carbonyl and aromatic ring. rsc.org

The aromatic region would show three distinct protons on the phenyl ring. The proton positioned between the cyano and acetamido groups is expected to be the most deshielded. The coupling patterns and chemical shifts are influenced by the electronic effects of the three different substituents.

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)Multiplicity
-CH~ 2.3Singlet
Ar-H 7.8 - 9.0Multiplet
NH > 10.0Singlet

The ¹³C NMR spectrum provides a complete picture of the carbon skeleton. This compound has nine unique carbon atoms. The methyl carbon of the acetyl group is expected to resonate at the most upfield position, around δ 25 ppm. rsc.org The amide carbonyl carbon (C=O) will appear significantly downfield, typically in the δ 168-170 ppm range. rsc.orgrsc.org

The seven aromatic carbons will have distinct chemical shifts determined by their position relative to the substituents. The carbon atom bearing the cyano group (C-CN) and the one bearing the nitro group (C-NO₂) will be significantly influenced by the electronic nature of these groups. The carbon attached to the nitrile group is expected around δ 115-120 ppm, while the carbons of the aromatic ring itself will span the typical range of δ 110-150 ppm. organicchemistrydata.orgoregonstate.edu

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
-C H₃~ 25
-C ≡N~ 117
Aromatic Carbons110 - 150
-C =O~ 169

While ¹H and ¹³C NMR provide foundational data, two-dimensional (2D) NMR techniques are essential for unambiguous structural confirmation.

Heteronuclear Correlation (HETCOR) or HSQC (Heteronuclear Single Quantum Coherence) spectroscopy would be used to establish direct one-bond correlations between protons and the carbons they are attached to. This would definitively link the predicted proton signals to their corresponding carbon signals in the backbone.

Distortionless Enhancement by Polarization Transfer (DEPT) experiments are invaluable for differentiating between carbon types. A DEPT-135 experiment would show CH and CH₃ signals as positive peaks, while CH₂ signals would appear as negative peaks. Quaternary carbons (like C=O, C-NO₂, C-NH, and C-CN) would be absent. This would confirm the methyl group and the methine (CH) carbons of the aromatic ring.

Insensitive Nuclei Enhanced by Polarization Transfer (INEPT) is another polarization transfer technique that enhances the signal intensity of insensitive nuclei like ¹³C, reducing the acquisition time and improving the signal-to-noise ratio.

These advanced methods, used in concert, would provide irrefutable evidence for the proposed structure of this compound by mapping the complete connectivity of the molecule's C-H framework.

Mass Spectrometry for Molecular Identification and Fragmentation Analysis

Mass spectrometry is employed to determine the molecular weight of the compound and to gain insight into its structure through analysis of its fragmentation patterns.

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that typically results in the observation of the protonated molecular ion. For this compound (molecular weight 205.17 g/mol ), the ESI-MS spectrum run in positive ion mode would be expected to show a prominent peak at a mass-to-charge ratio (m/z) of 206.18, corresponding to the [M+H]⁺ adduct. guidechem.com

Analysis of the fragmentation pattern provides further structural confirmation. Common fragmentation pathways for related N-arylacetamides involve the cleavage of the amide bond. researchgate.net Key fragmentation ions could include the loss of ketene (B1206846) (CH₂=C=O, 42 Da) from the molecular ion to yield an anilinium-type fragment, or the cleavage of the acetyl group radical (CH₃CO•, 43 Da). Further fragmentation could involve the loss of the nitro group (NO₂, 46 Da). libretexts.org These characteristic fragmentation patterns provide a molecular fingerprint that confirms the identity and structure of the compound.

Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS)

While specific GC-MS and LC-MS analytical data for this compound are not extensively detailed in readily available literature, the principles of these techniques allow for predictable fragmentation patterns. For related compounds, such as acetamide (B32628) derivatives, LC-MS has been effectively used for analysis. For instance, a reverse-phase HPLC method using an acetonitrile (B52724) and water mobile phase has been described for a structurally similar compound, Acetamide, N-[2-[(2-cyano-6-iodo-4-nitrophenyl)azo]-5-(diethylamino)phenyl]-. sielc.com This suggests that a similar methodology could be adapted for the analysis of this compound, likely yielding a molecular ion peak corresponding to its molecular weight and characteristic fragment ions resulting from the cleavage of the amide bond and loss of the acetyl or cyano groups.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Charge Transfer Interactions

The UV-Vis spectrum of a molecule provides information about the electronic transitions occurring within it. elte.hursc.org For aromatic compounds with electron-withdrawing groups like the nitro (NO2) and cyano (CN) groups, and an electron-donating group like the acetamido (NHCOCH3) group, the spectrum is expected to show absorptions corresponding to π→π* and n→π* transitions. youtube.comyoutube.com The presence of both donor and acceptor groups on the phenyl ring can lead to intramolecular charge transfer (ICT) interactions, which typically result in a bathochromic (red) shift of the longest wavelength absorption band. researchgate.net In similar nitrophenyl derivatives, these ICT bands are prominent. The specific λmax for this compound would depend on the solvent used, as solvatochromic effects can shift the absorption maxima.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid. While a complete crystallographic study for this compound is not widely published, analysis of closely related structures, such as 2-Chloro-N-(4-nitrophenyl)acetamide, provides valuable comparative data. researchgate.net

Crystal System, Space Group, and Unit Cell Parameters

For the related compound, 2-Chloro-N-(4-nitrophenyl)acetamide, the crystal structure has been determined to be orthorhombic with the space group Pbca. researchgate.net The unit cell parameters were reported as a = 9.498 Å, b = 9.457 Å, and c = 20.205 Å. researchgate.net It is plausible that this compound would crystallize in a similar system, though the substitution of a chloro group with a cyano group would induce changes in the unit cell dimensions and crystal packing.

Table 1: Crystallographic Data for the Related Compound 2-Chloro-N-(4-nitrophenyl)acetamide

Parameter Value researchgate.net
Crystal System Orthorhombic
Space Group Pbca
a (Å) 9.498
b (Å) 9.457
c (Å) 20.205
V (ų) 1814.9

Hydrogen Bonding Network Analysis within Crystal Packing

In the solid state, molecules of this compound are expected to be linked by intermolecular hydrogen bonds. The amide group (N-H) can act as a hydrogen bond donor, while the oxygen of the carbonyl group, the oxygen atoms of the nitro group, and the nitrogen of the cyano group can act as acceptors. In the crystal structure of 2-Chloro-N-(4-nitrophenyl)acetamide, molecules are linked by N—H⋯O hydrogen bonds, forming infinite chains. researchgate.net Similar interactions would be expected to play a crucial role in the crystal packing of this compound, influencing its melting point and solubility. The analysis of N-(4-hydroxy-2-nitrophenyl)acetamide also reveals the significance of hydrogen bonding in defining the crystal structure. nih.gov

Conformational Analysis and Dihedral Angle Investigations

The conformation of this compound is determined by the rotational freedom around the single bonds. The dihedral angle between the plane of the phenyl ring and the plane of the acetamide group is a key conformational parameter. In related structures like N-(2-methoxyphenyl)acetamide, the amide group is not coplanar with the benzene (B151609) ring. nih.gov Similarly, in N-(4-hydroxy-3-nitrophenyl)acetamide, the acetamido group is twisted out of the plane of the phenyl group. nih.gov For this compound, steric hindrance between the ortho-cyano group and the acetamide group would likely lead to a non-planar conformation.

Hirshfeld Surface Analysis for Intermolecular Interaction Contributions

Hirshfeld surface analysis is a computational tool used to visualize and quantify intermolecular interactions in a crystal. nih.govresearchgate.netmdpi.comnih.govresearchgate.net This analysis partitions the crystal space into regions where the electron density of a pro-molecule dominates. For a molecule like this compound, the Hirshfeld surface would reveal the relative contributions of different types of intermolecular contacts, such as H···H, O···H, N···H, and C···H interactions. In similar structures, H···H contacts typically account for the largest percentage of the surface area. The presence of the nitro and cyano groups would also lead to significant contributions from O···H and N···H contacts, respectively, which would be visible as distinct features on the 2D fingerprint plots derived from the Hirshfeld surface.

Computational Chemistry and Theoretical Modeling of N 2 Cyano 4 Nitrophenyl Acetamide

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For N-(2-cyano-4-nitrophenyl)acetamide, DFT studies would provide significant insights into its chemical behavior.

Prediction of Electronic Properties and Molecular Conformations

Specific DFT studies predicting the electronic properties and molecular conformations of this compound have not been identified in the available literature. Such a study would typically involve the calculation and analysis of:

Molecular Geometry: Optimization of the molecule's three-dimensional structure to find its most stable conformation (lowest energy state). Key bond lengths, bond angles, and dihedral angles would be reported.

Electronic Properties: Calculation of properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and stability.

Molecular Electrostatic Potential (MEP): Mapping of the electrostatic potential onto the electron density surface to identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule.

A representative data table for such findings would look like this:

ParameterCalculated ValueUnits
HOMO EnergyData not availableeV
LUMO EnergyData not availableeV
HOMO-LUMO GapData not availableeV
Dipole MomentData not availableDebye
Total EnergyData not availableHartrees

Elucidation of Reaction Mechanisms and Transition States

No specific research elucidating reaction mechanisms involving this compound using DFT has been found. This type of investigation would focus on:

Mapping Reaction Pathways: Modeling the energetic profile of a chemical reaction from reactants to products.

Identifying Transition States: Locating the highest energy structure along the reaction coordinate, known as the transition state. The energy of the transition state is used to calculate the activation energy of the reaction. nih.gov

Analyzing Intermediates: Identifying and characterizing any stable or metastable intermediates that may form during the reaction. nih.gov

For a hypothetical reaction, a data table might include:

SpeciesRelative Energy (kcal/mol)
ReactantsData not available
Transition State 1Data not available
IntermediateData not available
Transition State 2Data not available
ProductsData not available

Optimization of Reaction Selectivity and Yield

There is no available literature on the use of DFT to optimize the reaction selectivity and yield for processes involving this compound. Theoretical studies in this area would aim to:

Compare Competing Pathways: Calculating the activation energies for different possible reaction pathways to predict which products are kinetically favored.

Predict Regioselectivity/Stereoselectivity: Analyzing the energies of different transition states that lead to various isomers to predict the major product.

Solvent and Catalyst Effects: Modeling the reaction in the presence of different solvents or catalysts to understand their influence on reaction barriers and product distributions, thereby guiding experimental efforts to improve yield and selectivity.

Quantitative Structure-Property Relationship (QSPR) Modeling

A search of the scientific literature did not yield any specific Quantitative Structure-Property Relationship (QSPR) models developed for or including this compound.

QSPR studies establish a mathematical relationship between the structural features of a molecule (descriptors) and its physicochemical properties. A QSPR study relevant to this compound would involve:

Dataset Compilation: Assembling a set of related molecules with experimentally determined property values.

Descriptor Calculation: Calculating a large number of numerical descriptors for each molecule that encode its structural, electronic, and topological features.

Model Development: Using statistical methods, such as multiple linear regression or machine learning, to create a predictive model that correlates the descriptors with the property of interest.

Model Validation: Rigorously testing the model's predictive power and defining its applicability domain.

Molecular Docking for Conceptual Ligand-Target Interactions

No molecular docking studies featuring this compound as a ligand have been found in published research. Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.gov

Such a study would provide conceptual insights into:

Binding Affinity: Estimating the strength of the interaction between the ligand and the target protein, often expressed as a binding energy or docking score.

Binding Pose: Predicting the most likely conformation and orientation of the ligand within the protein's binding site.

Key Interactions: Identifying specific intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-receptor complex. researchgate.net

A typical data table summarizing docking results would appear as follows:

Target ProteinBinding Affinity (kcal/mol)Interacting ResiduesInteraction Type
Data not availableData not availableData not availableData not available

Derivatization Chemistry and Advanced Synthetic Utility

Synthesis of Heterocyclic Systems

The strategic placement of reactive functional groups in N-(2-cyano-4-nitrophenyl)acetamide makes it a valuable starting material for the construction of diverse heterocyclic scaffolds. The interplay between the cyano, nitro, and acetamide (B32628) moieties allows for a range of cyclization strategies, leading to the formation of pharmaceutically relevant ring systems.

Quinazoline (B50416) Derivatives as Pharmaceutical Precursors

While direct cyclization of This compound to quinazolines is not extensively documented, its structure suggests a plausible pathway to these important pharmaceutical precursors. A key transformation would involve the reduction of the nitro group to an amine, yielding an ortho-amino benzonitrile (B105546) derivative. This intermediate is primed for cyclization to form a quinazoline ring.

A general strategy for the synthesis of 2,4-diaminoquinazolines involves the cascade reductive cyclization of methyl N-cyano-2-nitrobenzimidates. nih.gov This method highlights the utility of an ortho-nitrobenzonitrile framework. In a similar vein, the reduction of the nitro group in This compound would generate N-(2-amino-4-cyanophenyl)acetamide. This intermediate, upon treatment with a suitable one-carbon synthon like formamide, could undergo cyclization to furnish quinazolinone derivatives. sigmaaldrich.com The reaction of 2-aminobenzamides with aldehydes, followed by oxidative dehydrogenation, is a known method for producing 4(3H)-quinazolinones.

The proposed synthetic transformation is outlined below:

StepReactionIntermediate/Product
1Reduction of the nitro groupN-(2-amino-4-cyanophenyl)acetamide
2Cyclization with a C1 source7-cyano-2-methyl-3,4-dihydroquinazolin-4-one

This approach positions This compound as a valuable precursor for quinazoline-based compounds, which are core structures in a variety of therapeutic agents. nih.govresearchgate.net

Thiazolidinone Derivatives

The synthesis of thiazolidinone derivatives from This compound can be envisioned through several synthetic routes, leveraging the reactivity of the acetamide and cyano groups. One potential pathway involves the reaction of a cyanoacetamide derivative with phenyl isothiocyanate in the presence of a base, which can then be cyclized with chloroacetyl chloride to yield a 2-cyano-2-(5-oxo-3-phenyl-thiazolidin-2-ylidene)-acetamide. mdpi.com

Alternatively, the acetamide nitrogen can be utilized. A common method for thiazolidinone synthesis involves the condensation of a Schiff base with a mercaptoacetic acid. nih.govnih.gov This would necessitate the initial hydrolysis of the acetamide in This compound to the corresponding amine, followed by condensation with an aldehyde to form the Schiff base.

A more direct approach could involve the conversion of the acetamide to a thioamide, followed by reaction with an α-haloester. The synthesis of 2-imino-4-thiazolidinones from thiourea (B124793) and ethyl chloroacetate (B1199739) is a well-established method. rsc.org A plausible reaction sequence starting from This compound is detailed in the table below.

Starting MaterialReagent 1Intermediate 1Reagent 2Intermediate 2Reagent 3Product
This compound Lawesson's reagentN-(2-cyano-4-nitrophenyl)thioacetamideAlkylating agent (e.g., methyl iodide)S-alkylated intermediateα-haloacetic acidThiazolidinone derivative

This derivatization highlights the versatility of the acetamide group in constructing five-membered heterocyclic rings like thiazolidinones, which are known to possess a wide range of pharmacological activities. clockss.org

Construction of Fused and Bridged Heterocycles (e.g., Pyrroles, Pyrazoles, Pyrimidines)

The generation of an ortho-amino benzonitrile intermediate from This compound through nitro group reduction opens up numerous possibilities for the synthesis of fused heterocycles.

Fused Pyrimidines: ortho-Aminonitriles are well-established precursors for fused pyrimidines. Cyclization with reagents like isocyanates or isothiocyanates can provide access to these bicyclic systems. rsc.org For instance, reaction of the in situ generated N-(2-amino-4-cyanophenyl)acetamide with an appropriate bielectrophile could lead to the formation of a pyrimidine (B1678525) ring fused to the benzene (B151609) ring.

Fused Pyrazoles: 5-Aminopyrazoles are key building blocks for a variety of fused pyrazoloazines, including pyrazolo[3,4-b]pyridines and pyrazolo[1,5-a]pyrimidines. nih.govresearchgate.netnih.gov The synthesis of these systems often involves the condensation of a 5-aminopyrazole with a β-dicarbonyl compound or a similar precursor. While a direct route from This compound is not immediately apparent, its derivative, 2-amino-5-nitrobenzonitrile, could potentially be converted to a hydrazine (B178648) derivative, a key component in pyrazole (B372694) synthesis.

Fused Pyrroles: The synthesis of fused pyrroles can be achieved through various strategies, often involving multicomponent reactions or the cyclization of suitably substituted precursors. sigmaaldrich.comrsc.org For example, the reaction of an enaminone with other components can lead to highly functionalized pyrroles. rsc.org A potential, albeit multi-step, pathway could involve the transformation of the cyano and acetamide groups of a derivative of This compound into a suitable precursor for pyrrole (B145914) ring annulation.

Role as an Intermediate in Multi-Step Organic Synthesis

While specific, widespread applications of This compound as a key intermediate in the synthesis of complex, named pharmaceuticals are not extensively reported in readily available literature, its constituent parts are found in various bioactive molecules. For instance, the 2-cyano-4-nitrophenyl moiety is present in certain azo dyes. epa.gov

More broadly, nitroaromatic compounds are crucial intermediates in the chemical industry, often serving as precursors to amines via reduction. nih.govjcbsc.org These amines are then used in the production of a wide array of products, including pharmaceuticals. The presence of the cyano and acetamide groups in This compound provides additional handles for synthetic manipulation, making it a potentially valuable, though perhaps underutilized, building block in multi-step organic synthesis. Its utility would lie in the sequential transformation of its functional groups to construct more complex molecular architectures. For example, the hydrolysis of the acetamide group in a related compound, N-(2-isopropyl-4-nitrophenyl)acetamide, is a key step in the synthesis of 2-isopropyl-4-nitro-phenylamine.

Functionalization for Specific Research Applications

The reactivity of This compound allows for its functionalization to create derivatives with tailored properties for specific research applications.

Preparation of Ionic Salt Derivatives for Enhanced Reactivity

The formation of ionic salts can significantly alter the reactivity of a molecule. For This compound , several possibilities for ionic salt formation exist, which could enhance its synthetic utility.

Pyridinium (B92312) Salts: The acetamide nitrogen, after deprotonation, could potentially react with a suitable electrophile to form a pyridinium salt. N-substituted pyridinium salts are known to be versatile reagents in organic synthesis. researchgate.netnih.govrsc.org The formation of an N-pyridinium salt from the acetamide moiety could increase the electrophilicity of the aromatic ring, potentially facilitating nucleophilic aromatic substitution reactions. The general synthesis of N-arylpyridinium salts can be achieved through the Zincke reaction, which involves the reaction of an aniline (B41778) with an N-(2,4-dinitrophenyl)pyridinium salt. nih.gov While this is not a direct reaction of the acetamide, it illustrates a principle of activating aromatic systems via pyridinium salt formation.

Incorporation into Complex Azo Compounds

The chemical compound this compound serves as a valuable precursor in the synthesis of complex azo compounds, particularly disperse dyes. Its structure is not typically used directly as a coupling component. Instead, it functions as a masked form of 2-cyano-4-nitroaniline, a key intermediate for creating diazonium salts. The synthesis of azo dyes from this acetamide derivative involves a multi-step process that leverages the compound's unique chemical functionalities to build intricate dye molecules.

The general synthetic route begins with the hydrolysis of the acetamido group (-NHCOCH₃) of this compound to yield the primary aromatic amine, 2-cyano-4-nitroaniline. This resulting amine is a potent dye intermediate, listed as a precursor for numerous disperse dyes, including a range of reds and violets such as Disperse Red 72, Disperse Red 73, Disperse Red 82, and Disperse Violet 33. dyestuffintermediates.com

Following the generation of 2-cyano-4-nitroaniline, the next critical step is diazotization. This reaction converts the primary amino group into a highly reactive diazonium salt (-N₂⁺). The process is typically carried out at low temperatures (0–5 °C) using sodium nitrite (B80452) and a strong acid, such as sulfuric or hydrochloric acid. ftstjournal.comresearchgate.net The presence of the electron-withdrawing cyano (-CN) and nitro (-NO₂) groups on the aromatic ring stabilizes the resulting diazonium salt, making it an ideal electrophile for the subsequent coupling reaction.

The final step is the azo coupling, where the synthesized diazonium salt reacts with a suitable coupling component. Coupling components are electron-rich aromatic compounds, such as aniline or naphthol derivatives. researchgate.netijirset.com The electrophilic diazonium ion attacks the activated ring of the coupling component, forming the characteristic azo bond (-N=N-), which acts as the chromophore responsible for the dye's color. researchgate.net

The specific choice of the coupling component allows for the fine-tuning of the final dye's properties, including its color, fastness, and affinity for certain fibers. For example, coupling the diazonium salt of 2-cyano-4-nitroaniline with various N-substituted anilines leads to a diverse range of commercially significant disperse dyes. Research has detailed the synthesis of complex azo dyes by coupling this diazonium salt with coupling agents like N-cyanoethyl-N-phenylethylaniline to produce Disperse Red 184, and with 3-Methyl-N-cyanoethyl-N-acetoxyethylaniline to create Disperse Red 188. dyestuffintermediates.com

Furthermore, the core structure can be modified to include additional functional groups, enhancing the properties of the resulting dyes. Halogenated derivatives, such as N-[2-[(2-bromo-6-cyano-4-nitrophenyl)azo]-5-(diethylamino)phenyl]acetamide, are notable examples of how modifications to the diazo component can yield dyes with specific characteristics. nih.govepa.gov Similarly, other complex structures like N-{2-[2-(2-Cyano-4,6-dinitrophenyl)diazenyl]-5-(diethylamino)phenyl}acetamide and N-[2-[(2,6-dicyano-4-nitrophenyl)diazenyl]-5-[2,3-dihydroxypropyl(ethyl)amino]phenyl]acetamide have been synthesized, demonstrating the versatility of this chemical family in creating a wide array of azo compounds. nih.govuni.lu

Table 1: Examples of Complex Azo Compounds Derived from 2-Cyano-4-nitroaniline

Diazo Component PrecursorCoupling ComponentResulting Azo Compound/Dye
2-Cyano-4-nitroanilineN-hydroxyethyl-N-methoxycarbonylethylanilineDisperse Red 72 dyestuffintermediates.com
2-Cyano-4-nitroanilineN-cyanoethyl-N-phenylethylanilineDisperse Red 184 dyestuffintermediates.com
2-Cyano-4-nitroaniline3-Methyl-N-cyanoethyl-N-acetoxyethylanilineDisperse Red 188 dyestuffintermediates.com
2-Bromo-6-cyano-4-nitroanilineN-(3-(diethylamino)phenyl)acetamideN-[2-[(2-bromo-6-cyano-4-nitrophenyl)azo]-5-(diethylamino)phenyl]acetamide nih.govepa.gov
2-Cyano-4,6-dinitroanilineN-(3-(diethylamino)phenyl)acetamideN-{2-[2-(2-Cyano-4,6-dinitrophenyl)diazenyl]-5-(diethylamino)phenyl}acetamide nih.gov

Structure Activity Relationship Sar Investigations of N 2 Cyano 4 Nitrophenyl Acetamide Derivatives

Systematic Modification of Substituents on the Phenyl Ring

The phenyl ring of N-(2-cyano-4-nitrophenyl)acetamide offers a versatile platform for systematic structural modifications. The inherent electronic properties of the cyano (-CN) and nitro (-NO₂) groups at the 2- and 4-positions, respectively, establish a baseline of electrophilicity and potential for specific interactions with biological targets. Researchers have explored the introduction of a variety of substituents at other positions on the phenyl ring to probe the effects on activity. These modifications can modulate the molecule's lipophilicity, electronic distribution, and steric profile.

A hypothetical series of derivatives could be synthesized to systematically evaluate these effects. For instance, placing a substituent at the 5-position would directly influence the electronic environment of the nitro group at the 4-position. Similarly, modifications at the 3- or 6-positions would sterically and electronically impact the cyano and acetamide (B32628) moieties.

Correlation of Spectroscopic Data with Electronic Substituent Effects (e.g., Hammett Constants)

The electronic influence of substituents on the phenyl ring of this compound derivatives can be quantitatively assessed using spectroscopic techniques and correlated with Hammett constants (σ). The Hammett equation, a cornerstone of physical organic chemistry, provides a linear free-energy relationship that connects reaction rates and equilibrium constants for reactions of meta- and para-substituted benzene (B151609) derivatives.

In the context of this compound analogues, changes in the vibrational frequencies of the cyano (νC≡N) and nitro (νNO₂) groups in the infrared (IR) spectra can be correlated with the Hammett substituent constant (σ) of the newly introduced group. For example, the introduction of an electron-withdrawing group would be expected to shift the stretching frequency of the cyano group to a higher wavenumber due to a decrease in electron density.

Similarly, Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing these electronic effects. The chemical shifts of the aromatic protons and the carbon atoms of the phenyl ring are sensitive to the electron-donating or electron-withdrawing nature of the substituents. A plot of the change in chemical shift (Δδ) against the corresponding Hammett constant can provide a linear relationship, offering insights into the transmission of electronic effects through the aromatic system. Such correlations are invaluable for predicting the electronic properties of yet-to-be-synthesized derivatives.

Impact of Structural Features on Biological Activity Profiles

The biological activity of this compound derivatives is intrinsically linked to their structural features. The cyano and nitro groups are strong electron-withdrawing groups, which can make the phenyl ring susceptible to nucleophilic attack or influence its binding affinity to specific biological targets. The acetamide side chain provides a hydrogen bond donor (N-H) and acceptor (C=O), which can be critical for receptor recognition and binding.

Systematic modifications of the phenyl ring can have a profound impact on biological activity. For example, increasing the lipophilicity by adding alkyl or halogen substituents might enhance membrane permeability and cellular uptake. Conversely, introducing polar groups could improve aqueous solubility.

The electronic nature of the substituents can also directly influence the mechanism of action. For instance, if the biological activity involves a redox process, the presence of electron-withdrawing or -donating groups can significantly alter the reduction potential of the nitro group.

Exploration of Biological Activity Mechanisms of N 2 Cyano 4 Nitrophenyl Acetamide Derivatives

Anticancer Mechanisms

The investigation into the anticancer potential of N-(2-cyano-4-nitrophenyl)acetamide derivatives is primarily guided by research on analogous compounds that share key structural features, such as the nitrophenyl and cyanoacetamide moieties. These studies suggest that such derivatives could employ a multi-faceted approach to combat cancer, chiefly through the induction of programmed cell death and the inhibition of cancer cell growth.

Induction of Apoptosis through Caspase Pathway Activation

A significant body of research points toward the induction of apoptosis, or programmed cell death, as a primary anticancer mechanism for various acetamide (B32628) derivatives. Apoptosis is a highly regulated process essential for normal tissue development and homeostasis, and its deregulation is a hallmark of cancer. The caspase family of proteases plays a central role in executing the apoptotic program.

Studies on N-(4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl) cyanoacetamide derivatives have shown that these compounds can trigger a cytocidal effect in cancer cells, leading to the upregulation of caspase-3 and caspase-9. nih.gov Caspase-9 is an initiator caspase in the intrinsic apoptotic pathway, which is typically activated by intracellular stress signals, while caspase-3 is a key executioner caspase responsible for the cleavage of various cellular substrates, ultimately leading to cell death. The activation of both caspases suggests that these cyanoacetamide derivatives can effectively initiate and execute the apoptotic cascade in cancer cells.

Further supporting this mechanism, research on 2-phenyl-N-(5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)acetamide derivatives has also identified them as inducers of apoptosis via the caspase pathway. nih.gov Specifically, certain derivatives in this class were found to enhance the activity of caspases 3 and 9 in breast cancer cell lines (MCF-7). nih.gov This convergence of findings across different, yet structurally related, acetamide series strengthens the hypothesis that the acetamide scaffold is a viable backbone for the design of pro-apoptotic anticancer agents.

A study on a new thiocyanoacetamide, 2-cyano-2-p-nitrophenyl-N-benzylthioamide, demonstrated its ability to reduce doxorubicin-induced toxicity in Sertoli cells by decreasing apoptosis, as evidenced by reduced caspase-3 activity. nih.gov While this study focused on a protective effect, it underscores the compound's ability to modulate the caspase pathway.

The following table summarizes the effects of related acetamide derivatives on caspase activation:

Compound ClassKey FindingsCancer Cell Line(s)Reference
N-(4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl) cyanoacetamide derivs.Upregulation of caspase-3 and caspase-9PC3 and HepG2 nih.gov
2-phenyl-N-(5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)acetamide derivs.Enhanced activity of caspase-3 and caspase-9MCF-7 nih.gov
2-cyano-2-p-nitrophenyl-N-benzylthioamideReduction of doxorubicin-induced caspase-3 activitySertoli cells nih.gov

Inhibition of Cancer Cell Line Proliferation (Conceptual Framework)

In addition to inducing apoptosis, derivatives of this compound are conceptually poised to inhibit the proliferation of cancer cells. Research on 2-(4-Fluorophenyl)-N-phenylacetamide derivatives has shown that the presence of a nitro moiety can enhance cytotoxic effects against prostate carcinoma (PC3) cell lines. nih.gov This suggests that the nitro group, a key feature of this compound, could be a significant contributor to antiproliferative activity.

Similarly, studies on various phenoxyacetamide derivatives have demonstrated their potential to inhibit the growth of several human cancer cell lines, including those of the breast (MCF-7), liver (HepG2), colon (HCT-116), and prostate (PC3). mdpi.comresearchgate.net For instance, novel phenoxyacetamide derivatives have been shown to induce cell cycle arrest at the G1/S phase in HepG2 cells, thereby halting their proliferation. mdpi.com

The cytotoxic activity of related acetamide derivatives against various cancer cell lines is presented in the table below, with IC50 values indicating the concentration required to inhibit 50% of cell growth.

Compound ClassCancer Cell LineIC50 (µM)Reference
2-(4-Fluorophenyl)-N-(2-nitrophenyl)acetamidePC352 nih.gov
2-(4-Fluorophenyl)-N-(4-nitrophenyl)acetamidePC380 nih.gov
N-(4-(4-Chlorophenyl)Thiazol-2-yl)-2-(2-phenylacetamido) acetamide derivative (8a)Hela1.3 ± 0.14 ijcce.ac.ir
Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate derivative (4)MCF-723.2 mdpi.com

Antimicrobial Efficacy and Underlying Mechanisms

While the primary focus of research on related acetamide compounds has been on their anticancer potential, some studies indicate a broader spectrum of biological activity, including antimicrobial effects.

Activity against Bacterial Species

The acetamide scaffold is present in various compounds with known antibacterial properties. For instance, studies on N-nitroso-2,6-diphenylpiperidin-4-one semicarbazone have shown moderate antibacterial activity against both Gram-positive (Bacillus subtilis, Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria. longdom.org The antimicrobial action of such compounds is often attributed to their ability to interfere with essential cellular processes in bacteria.

Antifungal Properties

The potential for antifungal activity is also suggested by studies on related structures. The aforementioned N-nitroso-2,6-diphenylpiperidin-4-one semicarbazone exhibited excellent activity against the fungal pathogen Candida albicans. longdom.org The lipophilic nature of such compounds may facilitate their interaction with and disruption of fungal cell membranes.

Antiviral Research Applications

Based on the available scientific literature, there is currently limited to no direct research on the antiviral applications of this compound derivatives. While other classes of nitrophenyl-containing compounds have been investigated for antiviral properties, this specific area remains largely unexplored for the derivatives of this compound.

Role in the Synthesis of Nucleoside Analogs

The chemical architecture of this compound makes it a plausible precursor in the synthesis of heterocyclic compounds, which are the core structures of nucleoside analogs. The presence of a reactive cyano group and an amino group (after reduction of the nitro group) on the benzene (B151609) ring offers versatile opportunities for cyclization reactions.

Conceptually, the 2-aminobenzonitrile (B23959) moiety, which can be derived from this compound, is a well-established starting material for the synthesis of a wide array of nitrogen-containing heterocycles. nih.govnih.gov For instance, dicarbonyl compounds are known to react with compounds containing amino groups to form five- and six-membered heterocyclic rings. youtube.com This type of condensation reaction could theoretically be employed with derivatives of this compound to construct pyridone or other heterocyclic systems. nih.gov

Furthermore, the synthesis of novel heterocyclic α-amino acids has been achieved through methods like the alkylation of glycinamide (B1583983) enolates. open.ac.uk This highlights the potential for modifying the acetamide portion of the molecule to create more complex structures. The general strategies for synthesizing five-membered heterocycles often involve the reaction of a dicarbonyl compound with a heteroatom-containing molecule, or a "3+2" cycloaddition approach. youtube.com These established synthetic routes provide a conceptual framework for how this compound could be utilized as a building block for nucleoside analogs, which are critical in antiviral and anticancer therapies.

Table 1: Potential Synthetic Applications of this compound Derivatives

Precursor MoietyReaction TypePotential Heterocyclic ProductRelevance to Nucleoside Analogs
2-Aminobenzonitrile (from reduction of nitro group)Condensation with dicarbonylsPyridones, PyrimidinesCore structures of many nucleoside analogs
PhenylacetamideAlkylation, CyclizationSubstituted heterocyclesIntroduction of side chains and diversity
Cyano and Amino groupsMulti-component reactionsFused heterocyclic systemsFormation of complex polycyclic structures

Potential against Herpes and Cytomegalovirus (Conceptual)

While direct experimental evidence for the activity of this compound against herpesviruses and cytomegalovirus (CMV) is not available, the structural motifs present in the molecule suggest a conceptual potential for such antiviral activity.

Nitroaromatic compounds have been investigated for a range of antimicrobial and antiviral properties. For example, derivatives of 2-(3-fluoro-4-nitrophenoxy)-N-phenylacetamide have demonstrated antitubercular activity. mdpi.com Furthermore, some nitrobutane derivatives have shown potent antiviral activity, in some cases reported to be significantly more active than the standard antiviral drug acyclovir. researchgate.net These findings suggest that the nitro group can be a key pharmacophoric feature for antiviral compounds.

In the context of CMV, researchers have developed pharmacophore models to identify potential inhibitors. nih.govnih.govnih.govresearchgate.net These models often highlight the importance of specific hydrogen bond donors, acceptors, and hydrophobic regions for binding to viral proteins. nih.govnih.govresearchgate.net For instance, a proposed pharmacophore for CMV pUL89 endonuclease inhibitors includes features that could potentially be matched by derivatives of this compound, which possesses hydrogen bond accepting (cyano, nitro, carbonyl) and donating (amide N-H) groups, as well as a hydrophobic phenyl ring. nih.gov The development of inhibitors for the CMV terminase complex is an active area of research, and the structural features of this compound could serve as a starting point for designing novel antagonists. nih.gov

Similarly, for herpesviruses, the search for new antiviral agents is ongoing. While some studies on other classes of compounds have not shown significant activity, the unique combination of functional groups in this compound derivatives warrants conceptual consideration. researchgate.netmdpi.com

Table 2: Conceptual Antiviral Potential of this compound Derivatives

Structural FeaturePotential Role in Antiviral ActivityTarget Virus (Conceptual)
Nitro groupPharmacophoric feature for antiviral compoundsHerpesviruses, Cytomegalovirus
Cyano and Acetamide groupsHydrogen bonding interactions with viral proteinsCytomegalovirus (e.g., pUL89)
Phenyl ringHydrophobic interactions within protein binding sitesHerpesviruses, Cytomegalovirus

Modulation of Ion Channels and Lysosomal Function

The potential for this compound derivatives to modulate ion channels and lysosomal function is a conceptual area of interest, primarily linked to the metabolic fate of the nitroaromatic group.

Nitroaromatic compounds can undergo reduction in biological systems to form nitroso and hydroxylamine (B1172632) intermediates, and ultimately amines, with the potential to generate nitric oxide (NO). nih.gov Nitric oxide is a key signaling molecule known to modulate the function of various ion channels through pathways like S-nitrosylation. nih.govnih.gov This can lead to alterations in neuronal excitability and synaptic transmission. nih.govnih.gov Therefore, it is conceivable that under specific physiological conditions, derivatives of this compound could indirectly influence ion channel activity through the generation of reactive nitrogen species.

Lysosomes are crucial cellular organelles involved in degradation and signaling, and their function is tightly regulated by a variety of ion channels in the lysosomal membrane. nih.gov These channels control lysosomal pH, ion homeostasis, and vesicular trafficking. nih.gov While there is no direct evidence linking this compound to lysosomal function, the potential for cellular metabolism of the nitro group to induce oxidative stress or alter intracellular signaling pathways could, in theory, have downstream effects on lysosomal health and activity.

Enzyme Target Interaction Studies (Conceptual)

The structural characteristics of this compound derivatives suggest that they could be investigated as inhibitors of specific enzymes, such as dihydrofolate reductase.

Dihydrofolate reductase (DHFR) is a well-established therapeutic target for antimicrobial and anticancer drugs. mdpi.com The enzyme is essential for the synthesis of nucleic acids and some amino acids. Several classes of DHFR inhibitors are known, and many feature heterocyclic ring systems.

A study on 2,4-diamino-6-(4-substituted benzylamino-3-nitrophenyl)-6-ethylpyrimidines, known as 'benzoprims', demonstrated that the nitrophenyl moiety is a component of potent DHFR inhibitors. nih.gov This provides a strong conceptual basis for exploring derivatives of this compound as potential DHFR inhibitors. The this compound scaffold could be modified to mimic the structure of known DHFR inhibitors. For example, the cyano and acetamide groups could be chemically transformed to construct a pyrimidine (B1678525) or a related heterocyclic ring, a common feature in DHFR inhibitors.

Computational studies, such as molecular docking and molecular dynamics simulations, are powerful tools for identifying potential enzyme inhibitors. nih.govresearchgate.netmdpi.com Such in silico methods could be employed to predict the binding affinity and mode of interaction of this compound derivatives with the active site of DHFR. These computational approaches could guide the synthesis of novel derivatives with enhanced inhibitory activity.

Table 3: Conceptual DHFR Inhibition by this compound Derivatives

Structural MoietyPotential Role in DHFR InhibitionSupporting Evidence (Conceptual)
Nitrophenyl groupKey component of known DHFR inhibitorsPresence in 'benzoprim' series of inhibitors nih.gov
Cyano and Acetamide groupsPrecursors for heterocyclic ring synthesisPotential to form pyrimidine-like structures
Overall ScaffoldTemplate for designing novel inhibitorsCan be modified based on computational models

Advanced Research Applications and Material Science Potential

Chemical Sensing Platforms

The architecture of N-(2-cyano-4-nitrophenyl)acetamide, featuring an acidic N-H proton within the acetamide (B32628) group and strong electron-withdrawing cyano and nitro groups, makes it a candidate for the development of chemical sensors, particularly for anion detection.

Development of Anion Sensors (e.g., Fluoride (B91410) Detection)

The core principle behind the potential use of this compound as an anion sensor lies in the ability of the amide proton to act as a hydrogen bond donor. The acidity of this proton is significantly enhanced by the electron-withdrawing effects of the ortho-cyano and para-nitro substituents on the phenyl ring. This increased acidity makes it a prime recognition site for basic anions.

In similar systems, such as those based on N-(4-nitrophenyl)acetamide, the amide N-H group has been shown to be an effective binding site for anions like fluoride (F⁻). The interaction typically occurs through hydrogen bonding. For instance, research on other N-(nitrophenyl)acetamide derivatives has demonstrated that the addition of fluoride ions can lead to deprotonation of the amide N-H group. This interaction forms a new species, such as the bifluoride ion (HF₂⁻), which can be detected through spectroscopic methods. The high electronegativity and basicity of the fluoride ion make it a strong hydrogen bond acceptor, often resulting in a highly selective interaction.

Colorimetric Response Mechanisms in Sensing

A key feature of potential sensors based on this compound is the likelihood of a colorimetric, or "naked-eye," response upon anion binding. The sensing mechanism is intrinsically linked to the electronic structure of the molecule. The nitrophenyl group acts as a chromophore, a part of the molecule responsible for its color.

When an anion like fluoride binds to the amide proton, it can induce a significant electronic rearrangement within the molecule. This interaction can lead to several color-changing phenomena:

Deprotonation: The complete removal of the proton by a sufficiently basic anion would form an anionic species. This change in the electronic state of the molecule alters its light absorption properties, often causing a dramatic color shift.

Intramolecular Charge Transfer (ICT): The binding event can modulate the efficiency of intramolecular charge transfer between the electron-donating and electron-withdrawing parts of the molecule. The acetamide group, once deprotonated, becomes a much stronger electron donor, enhancing the ICT towards the nitro and cyano groups and shifting the absorption spectrum to longer wavelengths (a bathochromic or red shift), resulting in a visible color change.

These mechanisms allow for the simple and direct visual detection of the target anion, a desirable feature for rapid and on-site chemical analysis.

Optoelectronic Materials Research

The electronic properties of this compound, endowed by its electron-withdrawing groups, suggest its potential utility in the field of optoelectronic materials.

Investigation of Charge Transfer Characteristics

Organic molecules with strong electron-accepting groups, such as nitro and cyano groups, are known to exhibit significant intramolecular charge transfer (ICT) characteristics. These properties are fundamental to applications in nonlinear optics (NLO), where materials can alter the properties of light. The "push-pull" architecture, where an electron-donating group is connected to an electron-accepting group through a π-conjugated system, is a common strategy for designing NLO materials.

While this compound itself lacks a strong electron-donating group, its core structure is a powerful electron acceptor. It could be chemically modified or used as a building block to create more complex molecules with pronounced ICT and NLO properties. Research on related push-pull systems, such as 4-N,N-dimethylamino-4′-nitrobiphenyl, has shown that the strong ICT character is responsible for efficient NLO responses. The study of the excited-state dynamics of such molecules reveals how charge transfer processes, often occurring on ultrafast timescales, are critical to their function.

Incorporation into Polymeric Systems for Optical or Electrical Properties

The functional groups on this compound provide handles for its incorporation into polymeric structures. By modifying the molecule to include a polymerizable group (e.g., a methacrylate (B99206) or vinyl group), it could be introduced as a pendant group on a polymer chain.

Such functional polymers could possess interesting optical or electrical properties. For example, polymers containing the highly polar cyano-nitrophenyl moiety could exhibit enhanced dielectric constants or be used in photorefractive applications, where the local refractive index of the material can be changed by light. The synthesis of well-defined polymers using techniques like Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization allows for precise control over the material's properties, and monomers containing cyano groups are often compatible with such advanced polymerization methods.

Agrochemical Research Intermediates

One of the most practical and established roles for compounds like this compound is as a synthetic intermediate in the production of more complex, high-value molecules, including those used in the agrochemical industry. cymitquimica.com General statements from chemical suppliers indicate that isomers like 2-cyano-N-(4-nitrophenyl)acetamide are considered raw materials for pesticides and herbicides. chembk.com

The molecule contains several reactive sites that can be selectively targeted. For example:

The amide bond can be hydrolyzed to yield 2-amino-5-nitrobenzonitrile.

The nitro group can be reduced to an amine, providing a new site for further functionalization.

A prominent example of a related intermediate is 2-cyano-4-nitroaniline, which is a known precursor for a wide variety of synthetic dyes. dyestuffintermediates.com It is chemically plausible that this compound could serve as a precursor to 2-cyano-4-nitroaniline through amide hydrolysis. This resulting aniline (B41778) derivative is a versatile building block, used in diazotization and coupling reactions to create a range of azo dyes, which have applications beyond textiles, including in specialized agrochemical formulations.

Future Directions and Research Challenges for N 2 Cyano 4 Nitrophenyl Acetamide

Exploration of Novel Synthetic Pathways for Scalability and Sustainability

The future of N-(2-cyano-4-nitrophenyl)acetamide in various applications is intrinsically linked to the development of efficient, scalable, and sustainable synthetic methods. Current laboratory-scale syntheses, while effective for producing research quantities, often rely on traditional methods that may not be amenable to large-scale industrial production.

Future research should prioritize the development of novel synthetic strategies that adhere to the principles of green chemistry. This includes the exploration of catalytic systems that can facilitate the synthesis with high atom economy, minimizing waste and the use of hazardous reagents. For instance, the regioselective nitration of aniline (B41778) derivatives, a key step in the synthesis of related compounds, has been shown to be achievable using promoters like Fe(NO3)3·9H2O, which could be a more environmentally benign approach compared to traditional nitrating agents. matrixscientific.com

A significant challenge lies in optimizing reaction conditions to improve yield and purity while ensuring the process is economically viable. Continuous flow chemistry presents a promising avenue for the scalable and safe production of this compound, offering precise control over reaction parameters and minimizing the risks associated with handling nitrated compounds.

Furthermore, a comprehensive investigation into alternative starting materials and reaction pathways is warranted. This could involve exploring novel methods for the introduction of the cyano and acetamide (B32628) functionalities, potentially through one-pot synthesis procedures to streamline the manufacturing process. The development of such methods will be crucial for unlocking the full potential of this compound in its prospective applications.

Deeper Elucidation of Biological Targets and Pathways

The preliminary characterization of this compound as an "antibacterial drug intermediate" provides a compelling starting point for more profound biological investigations. ijpbs.com However, its specific molecular targets and the signaling pathways it modulates remain largely unexplored. The future of its biomedical application hinges on a detailed understanding of its mechanism of action.

A critical research challenge is the identification of the precise cellular components with which this compound interacts. High-throughput screening assays, coupled with proteomic and genomic approaches, can be employed to identify its binding partners and downstream effects. For example, studies on structurally related cyano-containing compounds have successfully identified their modulatory effects on key signaling molecules, such as cytokine receptors, providing a template for similar investigations into this compound. nih.gov

Moreover, the presence of the nitro group suggests that its biological activity could be linked to metabolic activation within target cells or microorganisms. Research should, therefore, focus on elucidating its metabolic fate and identifying any active metabolites. Understanding these biotransformations is crucial for predicting both efficacy and potential off-target effects.

Future studies should also explore a broader range of potential therapeutic applications beyond its antibacterial potential. Given the diverse biological activities of nitrophenyl and acetamide-containing compounds, it is plausible that this compound or its derivatives could exhibit anticancer, anti-inflammatory, or other valuable pharmacological properties. A comprehensive biological profiling is therefore a key future direction.

Development of Advanced Functional Materials

The unique electronic and structural features of this compound, namely the electron-withdrawing nitro and cyano groups on an aromatic ring, make it an intriguing candidate for the development of advanced functional materials. However, its potential in this domain is yet to be systematically explored.

A significant area for future research is the incorporation of this compound as a building block in novel polymers. Its functional groups could be leveraged to create polymers with tailored electronic, optical, or thermal properties. For instance, the synthesis of polymers incorporating different cyano-containing compounds has been demonstrated, suggesting a viable pathway for the polymerization of this compound or its derivatives.

The development of materials with non-linear optical (NLO) properties is another promising avenue. The combination of electron-donating (amide) and electron-withdrawing (nitro, cyano) groups on the phenyl ring is a classic design strategy for NLO chromophores. Theoretical and experimental investigation into the NLO properties of this compound could open doors to its use in optoelectronic devices.

Furthermore, the potential for this compound to act as a precursor for the synthesis of dyes and pigments warrants investigation. The chromophoric nature of the nitrophenyl group suggests that derivatives of this compound could find applications as colorants with specific properties, building on the known use of related compounds like N-(4-nitrophenyl) acetamide in the production of colors. d-nb.info The primary challenge will be to establish structure-property relationships to guide the design of materials with desired characteristics.

Integration of Multiscale Computational Modeling with Experimental Research

The synergy between computational modeling and experimental research will be pivotal in accelerating the discovery and optimization of this compound's applications. In silico methods can provide valuable insights into the compound's behavior at the molecular level, guiding experimental efforts and reducing the need for extensive empirical screening.

A key research direction is the use of Density Functional Theory (DFT) to probe the electronic structure, reactivity, and spectroscopic properties of this compound. DFT studies on related nitrophenyl compounds have successfully elucidated their stability and electronic characteristics, providing a framework for similar analyses of the target molecule. nih.govresearchgate.net This can aid in predicting its behavior in different chemical environments and in the design of new derivatives with enhanced properties.

Quantitative Structure-Activity Relationship (QSAR) studies represent another powerful computational tool. By developing QSAR models for a series of this compound derivatives, it would be possible to predict their biological activity or toxicity based on their molecular descriptors. ijpbs.comnih.govnih.gov This approach has been successfully applied to other nitrophenyl and acetamide compounds, demonstrating its potential to streamline the drug discovery process. researchgate.netsemanticscholar.org

Furthermore, molecular docking simulations can be employed to predict the binding modes of this compound with potential biological targets. This can provide a rational basis for its observed biological activity and guide the design of more potent and selective analogs. The integration of these computational approaches with experimental validation will undoubtedly be a cornerstone of future research on this promising molecule.

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of N-(2-cyano-4-nitrophenyl)acetamide?

  • Methodological Answer : The synthesis typically involves condensation reactions between substituted anilines and cyanoacetic acid derivatives. Critical parameters include:

  • Reagent ratios : Stoichiometric excess of cyanoacetic acid (1.2–1.5 equivalents) to ensure complete reaction .
  • Catalyst selection : Use of condensing agents like DCC (dicyclohexylcarbodiimide) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to enhance reaction efficiency .
  • Temperature control : Reactions are often conducted at 60–80°C under reflux to avoid side-product formation .
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from methanol/water mixtures yields >95% purity .

Q. How can researchers ensure the purity and stability of this compound during storage?

  • Methodological Answer :

  • Analytical validation : Use HPLC (C18 column, mobile phase: acetonitrile/water) with UV detection at 254 nm to assess purity .
  • Storage conditions : Store in airtight containers at 2–8°C in the dark to prevent nitro-group degradation .
  • Stability testing : Monitor decomposition via TLC or NMR every 3–6 months, especially under humid conditions .

Advanced Research Questions

Q. What strategies are effective for resolving contradictions in spectroscopic data (e.g., NMR vs. XRD) for this compound?

  • Methodological Answer :

  • XRD validation : Single-crystal X-ray diffraction (e.g., monoclinic C2/c system, a = 9.6643 Å, b = 18.5534 Å) provides definitive structural confirmation .
  • Dynamic NMR analysis : Investigate tautomerism or conformational flexibility using variable-temperature NMR (e.g., 298–373 K) .
  • Computational modeling : Compare experimental data with DFT (density functional theory)-optimized structures (B3LYP/6-31G* basis set) to identify discrepancies .

Q. How can researchers design experiments to probe the electronic effects of the nitro and cyano substituents on reactivity?

  • Methodological Answer :

  • Hammett analysis : Correlate substituent σ values with reaction rates (e.g., nucleophilic aromatic substitution) to quantify electronic contributions .
  • Electrochemical profiling : Use cyclic voltammetry to measure reduction potentials of the nitro group (-0.8 to -1.2 V vs. Ag/AgCl) .
  • Kinetic isotope effects (KIE) : Compare reaction rates of deuterated vs. non-deuterated analogs to identify rate-determining steps .

Q. What advanced techniques are recommended for characterizing intermolecular interactions in crystalline this compound?

  • Methodological Answer :

  • XRD hydrogen-bond mapping : Identify N–H···O and C–H···O interactions (e.g., N–H···O distances: 2.1–2.3 Å) .
  • Hirshfeld surface analysis : Quantify contact contributions (e.g., O···H: 25%, C···H: 15%) using CrystalExplorer .
  • Thermogravimetric analysis (TGA) : Assess thermal stability (decomposition onset: ~220°C) to correlate with crystal packing .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.